molecular formula C22H16N4O B1581431 Disperse Orange 13 CAS No. 6253-10-7

Disperse Orange 13

Cat. No. B1581431
CAS RN: 6253-10-7
M. Wt: 352.4 g/mol
InChI Key: FWTBRYBHCBCJEQ-UHFFFAOYSA-N
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Description

Disperse Orange 13 (DO13) is a dark-brown powder with gold specks . It is from the Azo dye group, its double azo class . It has a good photo-thermal stability, dissolvability, and easy preparation .


Synthesis Analysis

The synthesis of DO13 involves adding molecules of thiadiazol, thiophene, and oxadiazole to the DO13 molecular structure . This process enhances the optical and electronic properties of the disperse orange 13 azo dye .


Molecular Structure Analysis

DO13 is a chemical compound with an absorbance peak at 215 nm . The formation of molecular H-aggregates of Disperse Orange 3 (DO3) in a wide range of concentrations in DMSO has been characterized by combining UV-Vis absorption, Raman spectroscopy, and DFT calculations .


Chemical Reactions Analysis

The kinetics of oxidative decolorization of DO13 by chloramine-T (CAT) and bromamine-T (BAT) in acid medium has been investigated spectrophotometrically . The reactions show a first-order dependence on each [oxidant]o and [DO13] and a fractional-order dependence on [HClO4] .


Physical And Chemical Properties Analysis

DO13 is a dark-brown powder with gold specks . It has a molecular weight of 352.40 . It is sometimes also known as Solvent Orange 52 . DO13 is a chemical compound with an absorbance peak at 215 nm .

Scientific Research Applications

Photoelectrocatalytic Degradation

Disperse Orange 13 (DO13), along with other disperse dyes, has been studied for its degradation using various methods like electrochemical oxidation, chemical chlorination, and photoelectrochemical oxidation. A study demonstrated effective discoloration and reduction in mutagenic activity through these processes, highlighting their potential in treating dye-contaminated water (Osugi et al., 2009).

Enhancement for Solar Cell Applications

Research on DO13 has extended to its application in optoelectronics. Modifications of DO13 by adding molecular structures like thiadiazol, thiophene, and oxadiazole enhanced its optical and electronic properties, making it a promising material for solar cell applications (Khudhair et al., 2020).

Optical Properties in Polymeric Matrix

DO13, when embedded into a polymeric matrix like poly(methyl methacrylate), showed variations in linear optical properties such as absorption coefficient, refractive index, and energy band-gap. This research contributes to our understanding of how DO13 can be used in various optical applications (Derkowska-Zielinska et al., 2016).

Microbial Degradation

Studies have explored the microbial degradation of DO13 using specific strains of bacteria, such as Pseudomonas spp. This research provides insight into bioremediation techniques for the removal of disperse dyes from aqueous environments (Patel et al., 2013).

Solubility in Supercritical Gases

The solubility of DO13 in supercritical CO2 and N2O has been measured to understand its behavior under different pressure and temperature conditions. This information is crucial for applications in areas like dyeing processes and environmental technologies (Haarhaus et al., 1995).

Synthesis and Biological Activities

Research has also been conducted on the synthesis of disperse dyes derived from DO13, examining their properties for dyeing applications and their biological activities. Such studies contribute to the development of new dye compounds and understanding their environmental impact (Aftan et al., 2021).

Water Contamination Assessment

DO13 has been a subject of study in the context of water contamination. Techniques like high-performance liquid chromatography are used to detect and quantify disperse dyes in water samples, which is crucial for environmental monitoring and water treatment (Carneiro et al., 2010).

Safety And Hazards

When handling DO13, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTBRYBHCBCJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064166
Record name C.I. Disperse Orange 13
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Disperse Orange 13
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Product Name

Disperse Orange 13

CAS RN

6253-10-7
Record name Disperse Orange 13
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Record name Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)-
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Record name Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-
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Record name C.I. Disperse Orange 13
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Record name p-[[4-(phenylazo)-1-naphthyl]azo]phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
AM Khudhair, KH Bardan, AJ Almusawe… - IOP Conference Series …, 2020 - iopscience.iop.org
… designed by adding molecular of thiadiazol, thiophene and oxadiazole to DO13 molecular structure, respectively, to enhance the optical and electronic properties of disperse orange 13 …
Number of citations: 4 iopscience.iop.org
P Lehtinen, M Kaivola, J Partanen - Additive Manufacturing, 2018 - Elsevier
… The objective of this research is to investigate the absorptive properties of a resin containing Irgacure 784 and Disperse Orange 13 with MPVP at wavelengths 410 and 500 nm. The …
Number of citations: 6 www.sciencedirect.com
U Haarhaus, P Swidersky, GM Schneider - The Journal of Supercritical …, 1995 - Elsevier
… 1,4-Bis-(octadecylamino)-9,10-anthraquinone was synthesized in our laboratories and Disperse Orange 13 was placed at our disposal by the Textilforschungszentrum Nord-West e. V. …
Number of citations: 86 www.sciencedirect.com
A Alicilar, F Akkurt, N Kaya - Chinese Journal of Chemical Physics, 2010 - pubs.aip.org
… 0.0 Disperse orange 11+disperse orange 13+E7 … 0.35 Disperse orange 11+disperse orange 13+E7+SWCNT … 0.15 Disperse orange 11+disperse orange 13+E7+C60 …
Number of citations: 15 pubs.aip.org
J Foussereau, JM Dallara - Contact Dermatitis, 1986 - Wiley Online Library
… The same conclusion can be drawn concerning Disperse Orange 3 and Disperse Orange 13. All the other dyes were mixtures falling into two classifications. One group of dyes had a …
Number of citations: 25 onlinelibrary.wiley.com
G Huerta - science24.com
Acryloyl chloride (AC) was grafted into commercial polyethylene films (PE) by g-irradiation, in order to obtain precursor grafted polymers. Disperse orange-3, disperse orange-13, …
Number of citations: 0 www.science24.com
M Van Der Kraan… - Textile Research …, 2007 - journals.sagepub.com
… are described well, that of Disperse Orange 13 less accurately, but … temperature range; for Disperse Orange 13, the fit range … Disperse Orange 3, Disperse Orange 13, and Disperse Red …
Number of citations: 45 journals.sagepub.com
AJ Almosawe, HL Saadon - Chinese Optics Letters, 2013 - opg.optica.org
… Disperse orange 3 (DO3), disperse orange 13 (DO13), and disperse orange 25 (DO25) were chosen as NLO active chromophores (guests), whose broadband spectral response was …
Number of citations: 41 opg.optica.org
K Kalapriya, HG Prabu… - Rasayan Journal of …, 2019 - rasayanjournal.co.in
… It was inferred (Table-6) that Disperse orange 13 produced better dyeability than other dyes. It was observed that the dyeability decreases as the voltage increases due to the …
Number of citations: 4 www.rasayanjournal.co.in
KL Hatch, HI Maibach - Journal of the American Academy of Dermatology, 1995 - Elsevier
… The 10 new dye allergens discovered in these studies were Disperse Blue 153, Disperse Orange 13, Basic Black 1, Basic Brown 1, the acid dyes Supramine Yellow and Supramine Red…
Number of citations: 170 www.sciencedirect.com

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